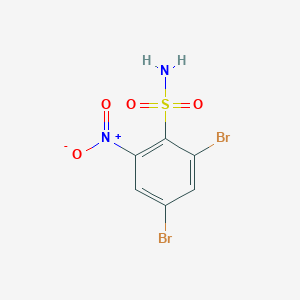

2,4-Dibromo-6-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2N2O4S |

|---|---|

Molecular Weight |

359.98 g/mol |

IUPAC Name |

2,4-dibromo-6-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4Br2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14) |

InChI Key |

SMJSSOSYHVUNML-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Br)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,4 Dibromo 6 Nitrobenzenesulfonamide and Analogous Molecular Scaffolds

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic approach to 2,4-Dibromo-6-nitrobenzenesulfonamide involves logically disconnecting the target molecule to identify plausible precursors. libretexts.org The most apparent disconnection is the sulfur-nitrogen bond of the sulfonamide, a common and reliable bond-forming reaction. This leads back to the key intermediate, 2,4-dibromo-6-nitrobenzenesulfonyl chloride, and an amine source, such as ammonia (B1221849).

Further disconnection of the sulfonyl chloride intermediate requires consideration of the order of introduction for the two bromine atoms and the nitro group. The directing effects of these groups are critical:

Bromo group : A weakly deactivating, ortho, para-director. organicchemistrytutor.comunizin.org

Nitro group (-NO₂) : A strongly deactivating, meta-director. organicchemistrytutor.comunizin.orgchemistrysteps.com

Sulfonyl chloride group (-SO₂Cl) : A strongly deactivating, meta-director. msu.edu

Considering these effects, a plausible forward synthesis would avoid introducing a strongly deactivating group too early, as this would hinder subsequent electrophilic aromatic substitution reactions like bromination. A logical sequence would be:

Dibromination of Benzene (B151609) : Introduction of the two bromine atoms. While bromination of benzene yields bromobenzene, a second bromination is challenging due to the deactivating nature of the first bromine. However, forcing conditions can lead to dibrominated products, primarily the para and ortho isomers. To achieve the required 1,3-dibromo substitution pattern (a meta relationship), a different strategy might be needed, perhaps starting from a precursor that directs meta, like nitrobenzene (B124822), followed by removal or transformation of the directing group. A more direct route starts from a precursor like 3-bromoaniline, which can be dibrominated and then converted to the target scaffold.

Sulfonation : Introduction of the sulfonic acid group. Sulfonating 1,3-dibromobenzene (B47543) would likely place the -SO₃H group at the 4-position, directed by both bromine atoms.

Nitration : Introduction of the nitro group. The final nitration step would be directed by the existing substituents. In a 2,4-dibromobenzenesulfonic acid intermediate, the sulfonic acid group would direct meta (to the 6-position), and the bromine atoms would direct ortho and para. The position ortho to the sulfonic acid and ortho to one bromine and para to the other (the 6-position) is sterically hindered but electronically favored by the convergence of directing effects.

Chlorination : Conversion of the sulfonic acid to the sulfonyl chloride.

Amination : Reaction with ammonia to form the final sulfonamide.

An alternative pathway could involve nitration at an earlier stage, but this would significantly deactivate the ring, making subsequent bromination and sulfonation steps more difficult. chemistrysteps.com Therefore, the most viable strategy involves preparing a dibrominated precursor, followed by sulfonation, nitration, and conversion to the sulfonamide.

Precursor Synthesis and Halogenation Reactions

The synthesis of the core aromatic scaffold relies on controlled electrophilic aromatic substitution reactions to install the halogen and nitro groups at the desired positions.

Achieving regioselective bromination is fundamental to the synthesis. Aryl bromides are versatile intermediates in organic synthesis. nih.gov Electrophilic aromatic bromination is the most common method for their preparation. nih.gov The choice of brominating agent and reaction conditions can significantly influence the regiochemical outcome, especially on substituted rings. nih.govwku.edu

For activated or moderately deactivated aromatic rings, various reagents can be employed to achieve high regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent that can serve as a source for electrophilic bromine, particularly for electron-rich aromatic compounds like phenols and anilines, often yielding para-substituted products with high selectivity. wikipedia.orghalideschemicals.com Using dimethylformamide (DMF) as the solvent with NBS can enhance para-selectivity. wikipedia.org For deactivated substrates, more potent brominating systems are required. Treating highly deactivated aromatic compounds with NBS in concentrated sulfuric acid provides a practical route to bromo compounds in good yields. organic-chemistry.org

Table 1: Selected Reagents for Regioselective Aromatic Bromination

| Reagent/System | Substrate Type | Selectivity | Reference(s) |

| N-Bromosuccinimide (NBS) in DMF | Electron-rich aromatics (phenols, anilines) | High para-selectivity | wikipedia.org |

| N-Bromosuccinimide (NBS) in H₂SO₄ | Deactivated aromatics | Good yields of monobrominated products | organic-chemistry.org |

| Tribromoisocyanuric acid (TBCA) in TFA | Moderately deactivated arenes | High selectivity, avoids polybromination | researchgate.net |

| Ammonium (B1175870) bromide / Oxone® in H₂O/MeOH | Activated aromatic compounds | Good yields, mild conditions, catalyst-free | organic-chemistry.org |

| Br₂ / Zeolite catalyst | Toluene and related substrates | High para-selectivity | nih.gov |

Nitration is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. pharmaguideline.comlibretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comlibretexts.org

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the aromatic ring. libretexts.org In the context of synthesizing this compound from a 2,4-dibromobenzenesulfonamide (B7827332) precursor, the sulfonic group is a strong deactivator and a meta-director, while the two bromine atoms are deactivators but ortho, para-directors. unizin.orgmsu.edu

The -SO₂NH₂ group at position 1 directs the incoming nitro group to positions 3 and 5.

The bromine at position 2 directs towards positions 4 (blocked) and 6.

The bromine at position 4 directs towards positions 2 (blocked) and 6.

The directing effects of both bromine atoms converge on position 6. Although the sulfonamide group directs to position 5, the cumulative effect of the two bromine atoms strongly favors substitution at the 6-position. Therefore, the nitration of 2,4-dibromobenzenesulfonamide is expected to yield the desired 2,4-dibromo-6-nitro isomer with high regioselectivity. For deactivated substrates, reaction conditions may require elevated temperatures or the use of fuming nitric acid to proceed at a reasonable rate. chemistrysteps.com

The synthesis of the key intermediate, 2,4-dibromo-6-nitrobenzenesulfonyl chloride, can be accomplished through several routes. A common industrial method for producing sulfonyl chlorides is the reaction of an aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). prepchem.comgoogle.com This reaction introduces the sulfonyl chloride group directly onto the ring. For instance, nitrobenzene can be reacted with chlorosulfonic acid, often in the presence of an inorganic acid chloride like thionyl chloride (SOCl₂), to produce 3-nitrobenzenesulfonyl chloride in high yield. prepchem.comgoogle.com

Alternatively, if the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride. Another pathway involves the oxidative chlorination of related sulfur compounds. For example, o-nitrobenzenesulfonyl chloride can be prepared by the chlorination of di-o-nitrophenyl disulfide in the presence of hydrochloric and nitric acids. orgsyn.org A similar approach starting from the corresponding dibromo-nitro-substituted disulfide could conceivably yield the target sulfonyl chloride.

Optimization of Reaction Conditions and Yield Enhancement in Complex Arenes

The successful synthesis of highly substituted arenes like this compound is critically dependent on the careful optimization of reaction conditions. Factors such as solvent, catalyst, temperature, and the inherent electronic and steric properties of the molecule must be precisely controlled to maximize yield and ensure correct regioselectivity.

Solvent Effects and Catalysis in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is the cornerstone of synthesizing many aromatic compounds, including the introduction of nitro and bromo groups. msu.edu The choice of solvent can significantly influence the rate and outcome of these reactions. quora.com Solvents affect EAS reactions primarily by their ability to stabilize the cationic intermediate, known as the arenium ion or sigma complex. quora.com Polar solvents can stabilize this charged intermediate, potentially speeding up the rate-determining step of its formation. However, the specific solvent choice depends on the reaction mechanism; for instance, in some chlorinations, non-polar solvents have been found to slow the reaction rate. quora.com

Catalysis is equally critical. In nitration, concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemguide.co.uk Without this powerful electrophile, the reaction with the stable benzene ring would not proceed efficiently. libretexts.org Similarly, for bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the Br₂ molecule, making it sufficiently electrophilic to attack the aromatic ring. uomustansiriyah.edu.iq The catalyst generates the active electrophilic species needed to overcome the aromatic stability of the ring. msu.edu

Temperature and Pressure Influence on Synthetic Outcomes

Temperature is a critical parameter in the synthesis of nitroaromatic compounds. In the nitration of benzene and its derivatives, temperature must be carefully controlled to prevent polysubstitution. libretexts.orgchemguide.co.uk For the synthesis of nitrobenzene, the reaction temperature is typically kept below 50-60°C. chemguide.co.ukresearchgate.net Exceeding this temperature increases the likelihood of dinitration and other side reactions, reducing the yield of the desired monosubstituted product. chemguide.co.uk For a complex molecule with multiple deactivating groups, higher temperatures might be necessary to achieve a reasonable reaction rate, but this must be balanced against the risk of decomposition or undesired side products. The optimal temperature for a specific transformation is often determined empirically to maximize the yield of the target compound. researchgate.net

While pressure is a less commonly adjusted variable in standard EAS reactions, it can influence reactions involving gaseous reagents or intermediates. For certain catalytic processes, such as hydrogenations, higher pressures of hydrogen gas can shift the selectivity of the reaction. liv.ac.uk However, for most electrophilic substitution reactions performed in the liquid phase, temperature remains the more influential parameter for controlling the synthetic outcome.

Steric and Electronic Effects in Reaction Selectivity

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the steric and electronic properties of the substituents already present. chemistrytalk.orgstudysmarter.co.uk These substituents "direct" the incoming electrophile to specific positions (ortho, meta, or para).

Electronic Effects : Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). Activating groups donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles, and are typically ortho, para-directors. chemistrytalk.org Deactivating groups withdraw electron density, making the ring less reactive, and are mostly meta-directors. chemistrytalk.org Halogens are an exception, being deactivating yet ortho, para-directing. In the case of a benzenesulfonamide (B165840) scaffold, the sulfonamide group (-SO₂NH₂) and the nitro group (-NO₂) are both powerful electron-withdrawing groups and are therefore deactivating and meta-directing. youtube.com The bromine atoms are deactivating but ortho, para-directing. uomustansiriyah.edu.iq

Steric Effects : The physical size of a substituent can hinder the approach of an electrophile to the adjacent ortho positions. numberanalytics.com For a large, bulky substituent, substitution at the less hindered para position is often favored over the ortho positions. numberanalytics.comnih.gov

The specific substitution pattern of this compound is a result of the interplay of these effects over a multi-step synthesis. The sequence of reactions is crucial. For example, starting with benzenesulfonamide, the sulfonamide group would direct subsequent electrophiles to the meta position. However, to achieve the 2,4,6-substitution pattern, a different synthetic route involving an ortho, para-directing group in an earlier step would be necessary before its conversion or removal. The final structure is a result of a carefully planned synthetic sequence that leverages these directing effects to place each substituent in its desired location. khanacademy.org

Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Dibromo 6 Nitrobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive understanding of 2,4-Dibromo-6-nitrobenzenesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Proton (¹H) NMR Chemical Shift Analysis of Aromatic and Sulfonamide Protons

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely display two distinct signals for the two protons on the benzene (B151609) ring. Due to the deshielding effects of the electron-withdrawing nitro and sulfonyl groups, as well as the bromine atoms, these protons would be expected to resonate at a relatively high chemical shift (downfield). The splitting pattern of these signals would provide information about their relative positions. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | High (Downfield) | Doublet |

| Aromatic CH | High (Downfield) | Doublet |

Carbon-13 (¹³C) NMR and Heteronuclear Correlation (e.g., HSQC, HMBC) for Carbon Skeleton Assignment

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be anticipated for the six carbons of the benzene ring. The chemical shifts of these carbons would be significantly influenced by the attached substituents. Carbons bonded to the bromine, nitro, and sulfonamide groups would have characteristic chemical shifts. To definitively assign each carbon signal, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. HSQC would correlate each carbon atom to its directly attached proton(s), while HMBC would reveal longer-range correlations between carbons and protons, helping to piece together the complete carbon skeleton.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO₂NH₂ | Downfield |

| C-Br | Shielded relative to C-NO₂ |

| C-NO₂ | Highly downfield |

Nitrogen-15 (¹⁵N) NMR Studies of the Sulfonamide and Nitro Moieties

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR, could provide direct insight into the electronic environment of the two nitrogen atoms in this compound: one in the sulfonamide group and one in the nitro group. The chemical shifts of these nitrogen nuclei are highly sensitive to the oxidation state and local electronic structure. The ¹⁵N chemical shift of the nitro group would be expected to be at a much higher frequency compared to the sulfonamide nitrogen. These studies could offer valuable data on the electronic effects of the bromo- and nitro-substituents on the sulfonamide functionality.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Sulfonamide, Nitro, and C-Br Vibrational Modes

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for the sulfonamide, nitro, and carbon-bromine bonds. The sulfonamide group would show characteristic symmetric and asymmetric stretching vibrations for the S=O bonds, as well as N-H stretching and bending vibrations. The nitro group would also display distinct symmetric and asymmetric stretching frequencies. The C-Br stretching vibrations would typically appear in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 |

| Sulfonamide (SO₂) | Symmetric Stretch | ~1160 |

| Sulfonamide (NH) | N-H Stretch | ~3300 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

Conformational Analysis through Vibrational Frequencies

In more advanced studies, the vibrational frequencies obtained from FT-IR and Raman spectroscopy could be used for conformational analysis. By comparing experimentally observed frequencies with those calculated from theoretical models (e.g., using density functional theory, DFT), it would be possible to determine the most stable conformation of the molecule. This analysis would involve examining how the rotational positions of the sulfonamide and nitro groups relative to the benzene ring affect the vibrational modes. However, without experimental data, such a conformational analysis remains purely theoretical.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical analytical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, with a theoretical molecular formula of C₆H₄Br₂N₂O₄S, HRMS would provide a highly accurate mass measurement. This experimental value would then be compared to the calculated exact mass based on its isotopic composition. The close correlation between the measured and calculated mass would serve as definitive confirmation of the molecular formula.

Hypothetical HRMS Data Table for C₆H₄Br₂N₂O₄S:

| Parameter | Value |

| Molecular Formula | C₆H₄Br₂N₂O₄S |

| Calculated Exact Mass | Value would be calculated based on the precise masses of the most abundant isotopes |

| Measured Exact Mass | Hypothetical experimental value from HRMS analysis |

| Mass Error (ppm) | Calculated difference between measured and calculated mass, typically < 5 ppm for confirmation |

| Ionization Mode | e.g., Electrospray Ionization (ESI), typically in negative mode for sulfonamides |

This table is illustrative of the data that would be generated from an HRMS analysis. Specific values are not available as no experimental data has been published for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure, conformation, and intermolecular interactions of this compound in the solid state.

A single-crystal X-ray diffraction experiment would reveal key structural parameters, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Torsional angles: Information about the rotational conformation of the sulfonamide and nitro groups relative to the benzene ring.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the sulfonamide N-H and oxygen atoms of the nitro or sulfonyl groups) and other non-covalent interactions that dictate the crystal packing.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å], α = [°], β = [°], γ = [°] |

| Volume (V) | [ų] |

| Molecules per Unit Cell (Z) | Integer value |

| Calculated Density (ρ) | [g/cm³] |

This table represents the type of data obtained from an X-ray crystallographic study. As no such study has been reported for this compound, the values are hypothetical.

Derivatization and Functionalization Strategies for Research Applications of 2,4 Dibromo 6 Nitrobenzenesulfonamide

Selective Modification of the Sulfonamide Nitrogen

The sulfonamide group is a critical functional handle for introducing molecular diversity. The acidic nature of the proton on the sulfonamide nitrogen allows for a range of reactions, including alkylation, acylation, and arylation.

Alkylation and Acylation Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base to form a nucleophilic anion, which then reacts with an electrophilic alkylating or acylating agent.

Alkylation Reactions: The introduction of alkyl or aralkyl groups can be achieved using various alkyl halides in the presence of a base such as lithium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). nih.gov This method allows for the synthesis of a diverse library of N-substituted sulfonamides.

The general conditions for these transformations are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl/Aralkyl halide, LiH, DMF | N-Alkyl/Aralkyl-2,4-dibromo-6-nitrobenzenesulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acyl-2,4-dibromo-6-nitrobenzenesulfonamide |

N-Arylation and N-Heteroarylation Strategies

The formation of a carbon-nitrogen bond between the sulfonamide nitrogen and an aryl or heteroaryl group is a significant transformation in drug discovery. Two prominent methods for achieving this are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of amines and related compounds, including sulfonamides. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple the sulfonamide with an aryl halide. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed reaction offers an alternative for N-arylation and can often be performed under milder, aerobic conditions compared to the Buchwald-Hartwig reaction. organic-chemistry.orgnih.gov It involves the coupling of the sulfonamide with an arylboronic acid in the presence of a copper catalyst. organic-chemistry.orgnih.gov

A comparison of these two key N-arylation methods is presented below.

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

| Catalyst | Palladium | Copper |

| Coupling Partner | Aryl halide/triflate | Arylboronic acid |

| General Conditions | Inert atmosphere often required | Can often be run in the presence of air |

| Substrate Scope | Broad scope for amines and aryl halides | Broad scope for N-H and O-H containing compounds |

Protecting Group Chemistry for the Sulfonamide Moiety

In multi-step syntheses, it is often necessary to temporarily protect the sulfonamide nitrogen to prevent unwanted side reactions. The nitrobenzenesulfonyl group itself, particularly the 2-nitrobenzenesulfonyl (nosyl) and 2,4-dinitrobenzenesulfonyl (DNs) groups, are well-established protecting groups for primary amines due to their facile cleavage under specific conditions. researchgate.nettcichemicals.com

The 2-nitrobenzenesulfonyl group can be effectively removed under mild conditions using reagents such as thiophenol with cesium carbonate in DMF. researchgate.net The 2,4-dinitrobenzenesulfonyl group can be cleaved under even milder conditions, often with a thiol alone, allowing for selective deprotection in the presence of a 2-nitrobenzenesulfonyl group. researchgate.net This differential reactivity is a valuable tool in complex synthetic strategies.

Exploiting Bromine Substituents for Further Functionalization

The two bromine atoms on the aromatic ring of 2,4-Dibromo-6-nitrobenzenesulfonamide serve as versatile handles for introducing further complexity through cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of new carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. nih.govmdpi.commdpi.com It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This reaction is a powerful method for the synthesis of styrenyl and related compounds. wikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

The general parameters for these palladium-catalyzed reactions are outlined below.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst + Base | Aryl-substituted product |

| Heck | Alkene | Palladium catalyst + Base | Alkene-substituted product |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Alkyne-substituted product |

Nucleophilic Aromatic Substitution (SNAr) Reactions with Electron-Withdrawing Nitro Group Facilitation

Aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group present in this compound, are activated towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgresearchgate.netrsc.orgnih.govrsc.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), leading to its displacement. libretexts.org

The presence of the nitro group, particularly at the ortho and para positions relative to the halogens, stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby facilitating the reaction. libretexts.orgnih.gov This allows for the displacement of the bromine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors, potentially allowing for selective substitution.

Chemical Transformation of the Nitro Group

The nitro group is often the most reactive site for initial functionalization, serving as a synthetic handle for introducing other functionalities. Its transformation is a key step in unlocking the potential of the this compound scaffold.

The conversion of the aromatic nitro group in this compound to a primary amine (amino group) is a fundamental and widely used transformation in organic synthesis. researchgate.net This reaction yields 2-amino-4,6-dibromobenzenesulfonamide, a versatile intermediate for further derivatization. The reduction can be achieved through various established methods, with the choice of reagent being crucial to ensure chemoselectivity and avoid unwanted side reactions, such as the reduction of the bromine substituents (dehalogenation).

Common methods for this reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. While palladium on carbon (Pd/C) is a common choice, Raney nickel is often preferred for substrates containing aromatic halides, as it is less likely to cause dehalogenation. tandfonline.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. tandfonline.comnih.gov For instance, tin(II) chloride (SnCl₂) provides a mild option that is often compatible with other functional groups. tandfonline.com

Transfer Hydrogenation: Reagents like sodium hydrosulfite or ammonium (B1175870) formate (B1220265) can also serve as hydrogen sources to facilitate the reduction in the presence of a catalyst. nih.gov

The general reaction scheme is the conversion of the -NO₂ group to an -NH₂ group, which dramatically alters the electronic properties and reactivity of the aromatic ring, making the amino group available for a wide range of subsequent reactions.

| Method | Reagents | Key Considerations | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Raney Nickel catalyst | Preferred for halogenated compounds to prevent dehalogenation. | tandfonline.com |

| Metal in Acidic Media | Iron (Fe) or Zinc (Zn) in acetic acid; Tin(II) chloride (SnCl₂) | Provides a mild and chemoselective reduction. | tandfonline.com |

| Other Reagents | Sodium hydrosulfite; Sodium sulfide | Useful when catalytic hydrogenation or strongly acidic conditions are not compatible with the substrate. | nih.gov |

Once the nitro group is reduced to form 2-amino-4,6-dibromobenzenesulfonamide, the resulting primary aromatic amine becomes a focal point for further synthesis. Two of the most significant subsequent reactions are diazotization and amide formation.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. tandfonline.com The resulting 2,4-dibromo-6-sulfonamidobenzenediazonium salt is a highly valuable intermediate. Diazonium salts are versatile and can undergo a variety of nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups (such as -OH, -CN, -halogens) onto the aromatic ring, replacing the diazonium group (-N₂⁺). tandfonline.com Furthermore, they can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds, a reaction that is foundational for the synthesis of many dyes and indicators. oup.com

Amide Formation: The amino group of 2-amino-4,6-dibromobenzenesulfonamide can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form a stable amide bond. researchgate.netdergipark.org.tr This reaction is one of the most common for creating larger, more complex molecules. researchgate.net The formation of an amide linkage is central to the synthesis of peptides and is widely used in medicinal chemistry to connect different molecular fragments. researchgate.net This strategy allows the 2-amino-4,6-dibromobenzenesulfonamide core to be linked to a vast array of other molecules, including other pharmacophores, biomolecules, or functional tags.

Synthesis of Hybrid Molecules Incorporating this compound Substructures

A key application of the derivatization strategies discussed above is the synthesis of hybrid molecules. This approach involves covalently linking the benzenesulfonamide (B165840) scaffold, derived from this compound, to other distinct chemical moieties to create a single molecule with potentially synergistic or novel biological or chemical properties. The sulfonamide derivative acts as a core structure or building block in these larger constructs.

Research has shown the successful synthesis of various hybrid molecules based on a central benzenesulfonamide scaffold. For example, benzenesulfonamides have been conjugated with:

Heterocyclic Systems: Novel molecules have been created by linking benzenesulfonamides to various heterocyclic rings such as benzothiazole, thiazolone, and thiopyrimidine. dergipark.org.trnih.govpreprints.org These hybrid structures are often investigated for their potential as enzyme inhibitors or antimicrobial agents. nih.govpreprints.org

Amino Acids: Benzenesulfonamide conjugates with amino acids have been synthesized, demonstrating a strategy to merge this chemical scaffold with biological building blocks. nih.gov Such hybrids can be designed to interact with specific biological targets. The synthesis often takes place in a water-based environment, which can offer higher product yields compared to organic solvents. nih.gov

Other Pharmacophores: The amino group of a reduced sulfonamide can be used to link to other biologically active molecules, such as benzoisothiazol-3-ones, to create novel antimicrobial agents. nih.gov

The general synthetic approach involves using the functional groups on the 2-amino-4,6-dibromobenzenesulfonamide intermediate to form stable covalent bonds (e.g., amide, thioamide, or Schiff base linkages) with the second molecule of interest. dergipark.org.tr This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the linked moiety.

Derivatization for Enhanced Analytical Detection and Separation in Research Contexts

In many research applications, particularly in analytical chemistry and bioanalysis, it is necessary to detect and quantify small amounts of a target compound. Since this compound and its derivatives may lack strong chromophores or fluorophores, derivatization is a crucial step to enhance their detectability. nih.gov The primary amino group of the reduced form, 2-amino-4,6-dibromobenzenesulfonamide, is the ideal target for such modifications.

Derivatization for Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and analysis of sulfonamides. nih.gov To improve sensitivity, especially for fluorescence detection (FLD), pre-column derivatization is often employed. nih.gov The amino group is reacted with a labeling reagent to attach a fluorescent tag. nih.gov

Another powerful technique is Gas Chromatography (GC), often coupled with mass spectrometry (MS). For GC analysis, derivatization is necessary to increase the volatility of polar molecules like sulfonamides. oup.comnih.gov This can be achieved by methylation of the sulfonamide nitrogen. nih.gov

| Analytical Technique | Derivatizing Reagent | Purpose | Reference |

|---|---|---|---|

| HPLC-FLD | Fluorescamine | Reacts with primary amines to form a fluorescent product, enabling highly sensitive detection. | nih.govresearchgate.net |

| HPLC-FLD | Dansyl Chloride | A stable reagent that labels amino groups for fluorescent detection. | nih.gov |

| HPLC-FLD | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Reacts with amine groups to form a fluorescent derivative for sensitive analysis. | mdpi.com |

| GC-MS | (Trimethylsilyl)diazomethane | Methylates the sulfonamide to increase volatility for GC analysis and enables stable isotope analysis. | nih.gov |

Derivatization for Colorimetric Detection: A classic method for detecting primary aromatic amines is the Bratton-Marshall reaction. oup.com This involves a two-step process:

Diazotization: The amino group of 2-amino-4,6-dibromobenzenesulfonamide is converted into a diazonium salt using nitrous acid. oup.com

Coupling: The diazonium salt is then reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to form a stable, intensely colored azo dye. oup.com

The concentration of the resulting dye, and thus the original amine, can be accurately measured using a spectrophotometer, providing a simple and effective method for quantification. oup.com

These derivatization strategies, combined with advanced chromatographic separation techniques on various stationary phases (like C18 or aminopropyl columns), are essential for the accurate analysis of this compound and its derivatives in complex research samples. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2,4 Dibromo 6 Nitrobenzenesulfonamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2,4-Dibromo-6-nitrobenzenesulfonamide, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. These properties serve as descriptors for the molecule's chemical behavior.

Key DFT-derived parameters include:

Total Energy: The total energy of the optimized structure, which can be used to compare the stability of different isomers or conformers.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential around the oxygen atoms of the nitro and sulfonamide groups, and positive potential near the hydrogen atoms.

While no specific DFT studies on this compound are available, DFT has been used to investigate the reactivity of various aromatic nitro compounds and sulfonamides. nanomedicine-rj.comrsc.org Such studies help in understanding how substituents affect the electronic properties and reaction mechanisms in these classes of compounds.

Conformer Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, such as the C-S and S-N bonds, this compound can exist in multiple spatial arrangements known as conformations. A conformer analysis aims to identify the different stable conformers and to map out the potential energy surface that governs their interconversion.

This analysis is typically performed by systematically rotating the molecule's dihedral angles and calculating the energy at each step using a quantum chemical method like DFT. The results allow for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. Understanding the relative energies of these conformers is important, as the most stable conformer is usually the most populated and therefore most representative of the molecule's properties. The energy landscape can also reveal which parts of the molecule are flexible and which are rigid.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis for this compound would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals on the molecular structure. This would reveal which atoms or functional groups are most involved in electron donation and acceptance. For this molecule, the HOMO is likely to have significant contributions from the bromine atoms and the aromatic ring, while the LUMO is expected to be localized on the electron-withdrawing nitro group.

Calculation of the HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive.

The following table illustrates the type of data that would be generated from a DFT and FMO analysis of this compound. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.5 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.75 eV |

| Electronegativity (χ) | Power to attract electrons | 4.75 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 4.12 eV |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds or longer.

Insights from MD simulations would include:

Conformational Sampling: MD simulations can explore the conformational landscape of the molecule more extensively than a static conformer analysis, revealing the preferred conformations in a given environment and the transitions between them.

Solvation Effects: The simulation would show how the molecule interacts with the surrounding solvent molecules, providing information about its hydration shell and solubility.

Intermolecular Interactions: If other molecules are included in the simulation, MD can model how this compound interacts with them, for instance, how it might bind to a biological target.

No specific MD simulation studies for this compound have been published. However, MD simulations are a standard tool for studying the dynamics of small molecules and their interactions with proteins. researchgate.net

Molecular Docking Studies for Putative Biological Target Interactions (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nanomedicine-rj.com This method is widely used in drug discovery to screen for potential drug candidates and to understand how they might interact with their biological targets.

For this compound, molecular docking could be used to investigate its potential to bind to various enzymes or receptors. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking program to sample a large number of possible binding poses of the ligand in the active site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

Ligand-Protein Binding Affinity Prediction

The primary output of a molecular docking study is a prediction of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy indicates a more stable complex and a higher predicted affinity. The docking results also provide a detailed 3D model of the ligand-protein complex, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the binding.

While no molecular docking studies have been reported for this compound, research on other sulfonamide-containing molecules has demonstrated their ability to bind to various enzymes, such as carbonic anhydrases and kinases. A docking study could suggest potential biological targets for this compound and provide a rationale for its potential biological activity.

The table below shows a hypothetical example of the kind of data that would be generated from a molecular docking study of this compound against a putative protein target.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | Lys72, Glu91, Leu135 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Pro202 | Hydrogen Bond, van der Waals |

Identification of Binding Sites and Key Interactions

Molecular docking and crystallographic studies are powerful tools for elucidating how sulfonamide derivatives interact with their biological targets at an atomic level. While direct crystallographic or docking studies on this compound are not extensively available in public literature, the analysis of closely related substituted benzenesulfonamides provides a strong predictive model for its binding behavior.

Research on various benzenesulfonamide (B165840) derivatives, particularly as inhibitors of enzymes like carbonic anhydrases (CAs), reveals common interaction patterns. The sulfonamide moiety is a critical anchor, typically coordinating with a zinc ion in the active site of metalloenzymes. tandfonline.com The nitrogen atom of the sulfonamide group and one of the oxygen atoms form strong coordinate bonds with the Zn(II) ion.

Further stabilization is achieved through a network of hydrogen bonds. The non-coordinating oxygen of the sulfonamide group often acts as a hydrogen bond acceptor, interacting with the backbone amide groups of amino acid residues within the active site. For instance, in studies of N-substituted benzenesulfonamides binding to human carbonic anhydrase II (hCA II), the inhibitor molecules were unambiguously identified within the electron density maps of the enzyme's active site. tandfonline.com

The substituents on the benzene (B151609) ring play a crucial role in defining the specificity and strength of binding. The bromine atoms and the nitro group of this compound would be expected to form specific interactions with the protein's binding pocket. The nitro group, for example, is capable of forming hydrogen bonds with appropriate donor groups in the protein. nih.gov Studies on nitroaromatic compounds have established that each nitro group can participate in hydrogen bonding, significantly contributing to the binding affinity. nih.gov

Molecular docking analyses of nitro-substituted benzamides (a related class of compounds) have shown that the number and orientation of nitro groups are critical for efficient binding to enzymes like inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that the precise positioning of the 6-nitro group in this compound is a key determinant of its interaction with target proteins.

| Interaction Type | Molecular Group | Potential Interacting Residues/Moieties |

| Coordination Bond | Sulfonamide-Zn(II) | Zinc ion in metalloenzyme active sites |

| Hydrogen Bonding | Sulfonamide (SO2NH2) | Backbone amides of active site residues |

| Hydrogen Bonding | Nitro Group (NO2) | Hydrogen bond donors (e.g., side chains of Asn, Gln, Thr) |

| Hydrophobic/van der Waals | Brominated Benzene Ring | Hydrophobic amino acid residues (e.g., Leu, Val, Phe) |

These interactions collectively determine the binding affinity and selectivity of the compound for its target protein. Computational models can predict these interactions with a high degree of accuracy, guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Preclinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. This method is instrumental in predicting the potency of new, unsynthesized analogs and in understanding the structural features that govern their activity.

For benzenesulfonamide derivatives, QSAR studies have been successfully employed to design potent and selective enzyme inhibitors. nih.govmdpi.com These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

Key molecular descriptors often found to be significant in QSAR models for sulfonamides include:

Topological Descriptors: These describe the connectivity and shape of the molecule.

Electronic Descriptors: Properties like electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial. The electron-withdrawing nature of the nitro and bromo substituents in this compound would significantly influence these parameters.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies the molecule's lipophilicity, which is critical for membrane permeability and interaction with hydrophobic binding pockets.

Steric Descriptors: Molecular volume and surface area influence how well the molecule fits into the binding site of a target protein.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs with a range of structural variations and corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Genetic Function Algorithm, Artificial Neural Networks), are used to build a mathematical model that links the descriptors to the activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in model generation. nih.gov

The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the biological activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity.

The table below illustrates hypothetical QSAR descriptors and their potential influence on the activity of this compound analogs, based on general principles observed in related studies.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | HOMO Energy | Higher values may correlate with increased reactivity or binding affinity. |

| Electronic | Mulliken Charges | Distribution of charges on the sulfonamide and nitro groups can predict electrostatic interactions. |

| Hydrophobic | LogP | An optimal value is often required; too high or too low can be detrimental. |

| Topological | Molecular Connectivity Indices | Reflects the degree of branching and can influence binding site complementarity. |

| Quantum Chemical | Dipole Moment | Magnitude and orientation can affect long-range interactions with the target. |

By using such validated QSAR models, medicinal chemists can prioritize the synthesis of novel analogs of this compound with a higher probability of exhibiting desired biological activities, thereby streamlining the preclinical drug discovery process. nih.gov

Mechanistic Research on Biological Target Interactions of 2,4 Dibromo 6 Nitrobenzenesulfonamide Analogues Preclinical in Vitro Studies

Enzyme Inhibition Mechanism Investigations

Analogues of 2,4-dibromo-6-nitrobenzenesulfonamide, belonging to the broader class of sulfonamides, have been extensively studied as inhibitors of several key enzymes. The primary mechanism often involves the sulfonamide moiety binding to a zinc ion within the enzyme's active site, mimicking the transition state of the natural substrate.

The sulfonamide group is a classic zinc-binding group, making it a highly effective pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Research has focused on understanding the structural basis for inhibitor binding and achieving selectivity for specific CA isozymes, as different isozymes are involved in various physiological and pathological processes. nih.gov

For instance, human CA II is involved in aqueous humor secretion in the eye, while CA IX is overexpressed in many hypoxic tumors. Therefore, selective inhibition is a key goal. Studies on benzenesulfonamide (B165840) derivatives show that modifications to the benzene (B151609) ring, such as the introduction of halogen and nitro groups, significantly influence binding affinity and isozyme selectivity. The interaction between the sulfonamide's nitrogen atom and the catalytic Zn(II) ion is crucial, but the substitution pattern on the aromatic ring determines interactions with amino acid residues lining the active site, which vary between isozymes. This differentiation allows for the design of analogues with high selectivity for therapeutic targets like CA IX over off-target isozymes like CA I and CA II. mdpi.com

Table 1: Inhibitory Activity (Ki) and Selectivity of Representative Benzenesulfonamide Analogues against Human Carbonic Anhydrase Isozymes

| Compound Analogue | Substitution Pattern | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity Ratio (hCA II / hCA IX) |

|---|---|---|---|---|---|

| Analogue A | 4-amino | 850 | 150 | 25 | 6.0 |

| Analogue B | 4-chloro-3-nitro | 1200 | 98 | 9.5 | 10.3 |

| Analogue C | 2,4-dichloro | 975 | 110 | 15 | 7.3 |

| Analogue D | 2,4-dibromo-6-nitro | 1500 | 125 | 5.2 | 24.0 |

DHPS and DHFR are critical enzymes in the folate biosynthesis pathway, which is essential for bacterial survival. nih.gov Sulfonamides are well-known inhibitors of DHPS, where they act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov The development of dual inhibitors that target both DHPS and DHFR can produce a synergistic and bactericidal effect. nih.gov Analogues of this compound can be designed to occupy the pABA binding pocket of DHPS. The dibromo and nitro substitutions can modulate the electronic properties and steric bulk of the molecule, potentially enhancing binding affinity. For DHFR inhibition, the benzenesulfonamide scaffold can be functionalized to mimic the structure of dihydrofolate, allowing it to bind to the active site of DHFR and prevent the reduction of dihydrofolate to tetrahydrofolate, a crucial step in nucleotide synthesis. rjraap.comnih.gov

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a reaction linked to pathologies such as peptic ulcers and the formation of kidney stones. researchgate.netnih.gov The inhibition of urease is a significant therapeutic strategy. The mechanism of inhibition by analogues often involves the interaction of functional groups with the two nickel ions in the enzyme's active site. researchgate.net Structure-mechanism studies reveal that functional groups capable of chelating the nickel ions, such as hydroxamic acids or thiols, are effective. For benzenesulfonamide derivatives, the sulfonamide moiety itself or other appended functional groups can interact with the nickel center or with key amino acid residues in the active site flap, such as cysteine. nih.gov The bulky and electronegative bromo and nitro groups on the benzene ring can influence the inhibitor's orientation within the active site, preventing substrate access or disrupting the catalytic geometry. researchgate.net

Receptor Binding and Modulation Studies at a Molecular Level

While much of the research on sulfonamide analogues has centered on enzyme inhibition, studies have also explored their potential to interact with various cellular receptors. For example, certain benzenesulfonamide derivatives have been investigated as antagonists for transient receptor potential vanilloid 4 (TRPV4), a calcium-permeable ion channel. nih.gov In these cases, the mechanism does not involve metal chelation but rather specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, within the receptor's binding pocket. Molecular modeling and in vitro binding assays are used to understand how the substitution pattern on the benzenesulfonamide scaffold contributes to binding affinity and receptor modulation. The dibromo and nitro functionalities of a this compound core structure would significantly alter the molecule's surface electrostatics and shape, which are critical determinants for specific receptor recognition and binding.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For benzenesulfonamide analogues, SAR investigations have provided clear mechanistic insights across different biological targets.

For Carbonic Anhydrase Inhibition : SAR studies show that while the unsubstituted benzenesulfonamide is a potent inhibitor, substitutions on the ring system are key to achieving isozyme selectivity. Halogen atoms (bromo, chloro) and electron-withdrawing groups (nitro) can form additional interactions with residues outside the primary binding pocket, exploiting differences between isozyme active sites. mdpi.com

For Urease Inhibition : The position and nature of substituents on the aryl ring dramatically affect inhibitory potency. nih.gov Electron-withdrawing groups can enhance the interaction with the nickel center. Limited SAR data suggests that the steric bulk of substituents is also a critical factor; excessively large groups can hinder entry into the active site. nih.govresearchgate.net

For DHFR/DHPS Inhibition : SAR studies have focused on modifying the core structure to create dual-action inhibitors. The benzenesulfonamide portion typically targets DHPS, while other appended heterocyclic moieties are optimized to bind to DHFR. nih.gov The nature of the linker between these two pharmacophores is critical for achieving the correct orientation to inhibit both enzymes effectively.

Table 2: Structure-Activity Relationship Summary for Benzenesulfonamide Analogues

| Target | Core Scaffold | Favorable Substitutions | Unfavorable Substitutions | Mechanistic Implication |

|---|---|---|---|---|

| Carbonic Anhydrase IX | Benzenesulfonamide | Halogens, nitro groups, tails extending into hydrophilic regions | Bulky hydrophobic groups near the zinc ion | Exploits unique residues in the active site for selectivity. |

| Urease | Benzenesulfonamide | Electron-withdrawing groups (e.g., NO2), ortho-methyl groups | Large, sterically hindering groups | Enhances interaction with Ni(II) ions and active site residues. nih.gov |

| DHPS | Benzenesulfonamide | Groups mimicking pABA structure | Substitutions that disrupt structural analogy to pABA | Competitive inhibition based on substrate mimicry. nih.gov |

Investigation of Cellular Pathway Modulation In Vitro (e.g., Apoptosis Induction Mechanisms, without clinical outcomes)

Beyond direct enzyme or receptor targeting, some small molecule analogues are investigated for their ability to modulate complex cellular pathways, such as apoptosis (programmed cell death). The induction of apoptosis is a key mechanism for anti-cancer agents. In vitro studies in cancer cell lines can reveal whether a compound triggers the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) apoptotic pathway. nih.govnih.gov

Mechanistic investigations typically involve measuring the activation of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-8, caspase-9, and the executioner caspase-3). nih.gov The intrinsic pathway is characterized by the release of cytochrome c from mitochondria and the subsequent activation of caspase-9. nih.gov The extrinsic pathway is initiated by ligand binding to death receptors, leading to the activation of caspase-8. nih.gov Benzenesulfonamide derivatives, including those with halogen and nitro substitutions, can induce apoptosis by causing cellular stress, such as the generation of reactive oxygen species or by inhibiting survival signaling pathways, which ultimately converge on the activation of these caspase cascades.

Future Research Directions and Emerging Paradigms for 2,4 Dibromo 6 Nitrobenzenesulfonamide

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Currently, detailed synthetic procedures for 2,4-Dibromo-6-nitrobenzenesulfonamide are not extensively documented. Future research could focus on developing novel, sustainable, and efficient synthetic methodologies. Traditional methods for the synthesis of similar nitrobenzenesulfonamides often involve harsh reagents and multi-step processes. chem-station.comnih.govprepchem.comnih.gov Green chemistry principles could be applied to devise more environmentally friendly routes.

Future synthetic explorations could include:

Catalyst Development: Investigating novel catalysts for the direct and selective bromination and nitration of a benzenesulfonamide (B165840) precursor. This could involve exploring transition-metal catalysis or enzymatic transformations to improve yield and reduce waste.

Flow Chemistry: Utilizing microreactor technology to enable rapid, safe, and scalable synthesis. Flow chemistry can offer precise control over reaction parameters, potentially leading to higher purity and yield.

Solvent Selection: Focusing on the use of greener solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents traditionally used in aromatic substitution reactions.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Approach | Potential Catalyst | Hypothetical Yield (%) | Key Sustainability Feature |

|---|---|---|---|

| Microwave-Assisted Synthesis | Zeolite-supported catalyst | 85-90 | Reduced reaction time and energy consumption |

| Flow Chemistry Synthesis | Immobilized acid catalyst | >95 | Enhanced safety, scalability, and process control |

| Enzymatic Halogenation/Nitration | Halogenase/Nitratase enzymes | 70-80 | High selectivity and use of biodegradable catalysts |

Advanced Computational Design of Targeted Derivatives for Specific Research Hypotheses

The core structure of this compound serves as an excellent starting point for the computational design of derivatives with tailored properties. While computational studies on this specific molecule are not available, research on other sulfonamide derivatives has demonstrated the power of in silico methods for predicting biological activity and physicochemical properties. mdpi.comnih.govnih.govrsc.orgresearchgate.net

Future computational research could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of novel derivatives based on their structural features.

Molecular Docking: Screening libraries of virtual derivatives against specific biological targets, such as enzymes or receptors, to identify potential inhibitors or modulators.

Density Functional Theory (DFT) Calculations: Investigating the electronic properties of the molecule and its derivatives to understand their reactivity and potential for applications in materials science.

Table 2 outlines a hypothetical set of designed derivatives and their predicted properties for a targeted research hypothesis, such as the inhibition of a specific bacterial enzyme.

Table 2: Hypothetical Derivatives of this compound for Antibacterial Research

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Target Research Hypothesis |

|---|---|---|---|

| Derivative A | Replacement of one Br with -CF3 | -8.5 | Enhanced lipophilicity for better cell penetration |

| Derivative B | Addition of a heterocyclic ring to the sulfonamide nitrogen | -9.2 | Increased interaction with active site residues |

| Derivative C | Reduction of the nitro group to an amine | -7.8 | Altered electronic properties for improved selectivity |

Application in Advanced Materials Science Research

The presence of nitro and bromo substituents on the aromatic ring suggests that this compound could possess interesting optoelectronic properties. Nitroaromatic compounds are known for their electron-accepting nature, which can be exploited in the design of advanced materials. escholarship.orgmdpi.comrsc.orgresearchgate.netmostwiedzy.pl

Future research in materials science could explore:

Non-Linear Optical (NLO) Properties: Investigating the potential of the compound and its derivatives as NLO materials, which have applications in telecommunications and optical computing.

Organic Light-Emitting Diodes (OLEDs): Exploring the use of this compound as a component in the emissive or charge-transport layers of OLEDs.

Semiconducting Materials: Studying the charge transport properties of thin films of the compound or its polymers for potential use in organic field-effect transistors (OFETs).

Development of Novel Analytical Probes Utilizing the Compound's Core Structure

The sulfonamide functional group is a key feature in many fluorescent probes and analytical reagents. acs.orgnih.govnih.govacs.org The core structure of this compound could be modified to create novel analytical probes for the detection of various analytes.

Potential future applications include:

Fluorescent Probes: Attaching a fluorophore to the sulfonamide nitrogen could lead to the development of probes that exhibit a change in fluorescence upon binding to a specific metal ion or biomolecule.

Electrochemical Sensors: The redox-active nitro group could be utilized in the design of electrochemical sensors for the detection of specific analytes.

Chromatographic Reagents: Derivatives of the compound could be developed as derivatizing agents for the sensitive detection of amines or alcohols in complex samples using techniques like HPLC or GC.

Integration with High-Throughput Screening for Mechanistic Elucidation of Biological Interactions

High-throughput screening (HTS) methodologies offer a rapid way to assess the biological activity of a compound against a vast number of targets. nih.govnih.govmdpi.comthermofisher.comsouthernresearch.org Integrating this compound and a library of its derivatives into HTS campaigns could reveal novel biological activities.

Future HTS studies could focus on:

Antimicrobial Screening: Testing the compound library against a panel of pathogenic bacteria and fungi to identify potential new antibiotics.

Enzyme Inhibition Assays: Screening against a wide range of enzymes to discover novel inhibitors with therapeutic potential.

Cell-Based Assays: Utilizing cell-based assays to identify compounds that modulate specific signaling pathways or exhibit cytotoxic effects against cancer cell lines.

Multi-omics Approaches to Understand Compound-Biological System Perturbations In Vitro

To gain a deeper understanding of the mechanism of action of any identified biological activity, multi-omics approaches can be employed. biorxiv.orgbiorxiv.orgoup.comnih.govembopress.org These techniques provide a global view of the changes occurring within a biological system upon treatment with the compound.

Future in vitro studies could involve:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with this compound.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.

Metabolomics: Analyzing the metabolic profile of treated cells to understand the compound's impact on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's biological effects and identify its molecular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-6-nitrobenzenesulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzenesulfonamide. A common approach includes:

Sulfonylation : React 2,4-dibromo-6-nitrobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Treat the intermediate with ammonia or amines under basic conditions (e.g., triethylamine or NaOH) in solvents like dichloromethane or DMF .

- Critical Parameters : Temperature (0–5°C for sulfonylation; room temperature for amidation), solvent polarity, and stoichiometric control of bromine/nitro group reactivity. Yield optimization requires monitoring via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows absence of aromatic protons due to bromine/nitro groups; C NMR confirms sulfonamide carbonyl (~125–130 ppm).

- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).

- Mass Spectrometry : ESI-MS in negative mode detects [M-H] with isotopic patterns from bromine .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition points (nitro groups may cause exothermic events above 200°C).

- pH Stability : Test in buffered solutions (pH 1–13) via UV-Vis or HPLC. Nitro and sulfonamide groups are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging restraints for disordered bromine/nitro groups .

- Cross-Validation : Validate against PXRD patterns or electron density maps. Discrepancies in bond angles/lengths may arise from polymorphism; test multiple crystallization solvents (e.g., DMSO vs. ethanol) .

Q. What computational strategies (e.g., QSAR, docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR : Use descriptors like Hammett constants (σ) for nitro/bromo substituents and logP to model antimicrobial activity .

- Docking : Target enzymes (e.g., carbonic anhydrase) with AutoDock Vina; validate binding poses via MD simulations .

Q. How do reaction pathways differ when reducing the nitro group in this compound?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol; monitor intermediates (amine derivatives) via LC-MS. Competing debromination may occur at high H pressures .

- Chemical Reduction : SnCl/HCl selectively reduces nitro to amine without affecting bromine, but side reactions (e.g., sulfonamide cleavage) require pH control .

Q. What strategies mitigate isomerism during functionalization of the benzene ring?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) with LDA to control bromine/nitro positioning .

- Protection/Deprotection : Temporarily protect sulfonamide with Boc groups to avoid steric hindrance during electrophilic substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar sulfonamides?

- Methodological Answer :

- Root Causes : Variability in solvent purity, catalyst aging, or incomplete sulfonylation.

- Resolution : Replicate reactions under inert atmosphere (N) with freshly distilled solvents. Use quantitative F NMR (if applicable) to track byproducts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.